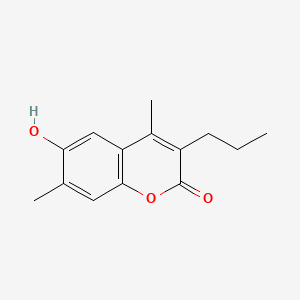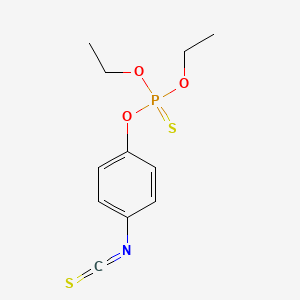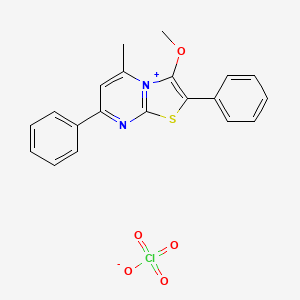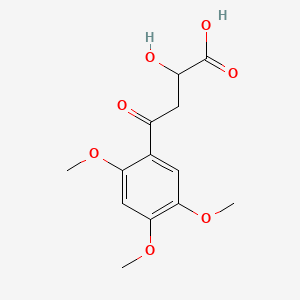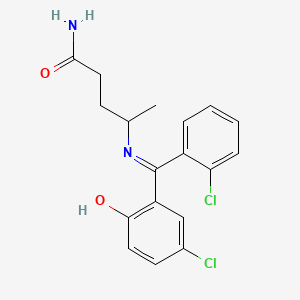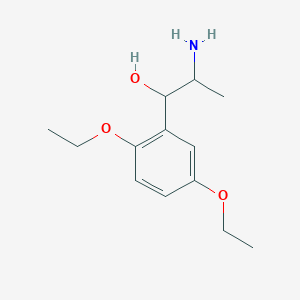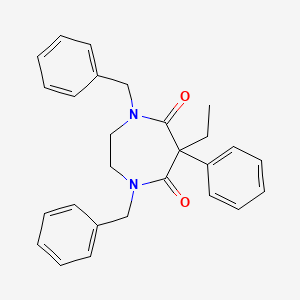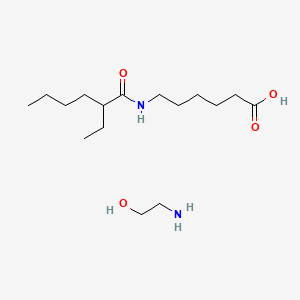
Sodium phenyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium phenyl phthalate is an organic compound derived from phthalic acid. It is a sodium salt of phenyl phthalate and is commonly used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium phenyl phthalate can be synthesized through the esterification of phthalic anhydride with phenol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phthalic anhydride and phenol in the presence of a catalyst such as sulfuric acid to form phenyl phthalate. The resulting ester is then treated with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium phenyl phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different phthalate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various phthalate esters, phthalic acid, and substituted phenyl phthalates.
Applications De Recherche Scientifique
Sodium phenyl phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phthalate compounds.
Biology: It serves as a model compound in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of plasticizers, resins, and coatings, enhancing the flexibility and durability of materials.
Mécanisme D'action
Sodium phenyl phthalate can be compared with other phthalate esters such as:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
Uniqueness:
- Stability: this compound is more stable under various conditions compared to some other phthalates.
- Versatility: It has a broader range of applications due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
- Dimethyl phthalate: Used as a plasticizer and insect repellent.
- Diethyl phthalate: Commonly used in cosmetics and personal care products.
- Dibutyl phthalate: Utilized in the production of flexible plastics and as a solvent.
Propriétés
Numéro CAS |
72175-37-2 |
|---|---|
Formule moléculaire |
C14H9NaO4 |
Poids moléculaire |
264.21 g/mol |
Nom IUPAC |
sodium;2-phenoxycarbonylbenzoate |
InChI |
InChI=1S/C14H10O4.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;/h1-9H,(H,15,16);/q;+1/p-1 |
Clé InChI |
VOJJDXGDXBDDTP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



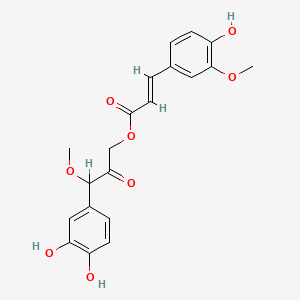
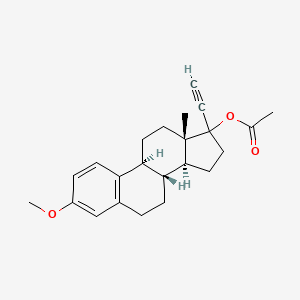
![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)
